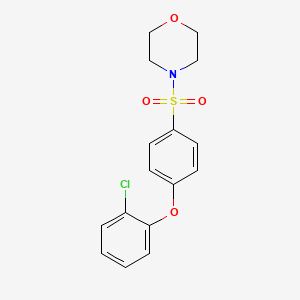

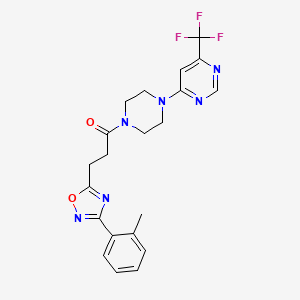

(Z)-3-(4-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties was carried out at room temperature by stirring in the presence of ceric ammonium nitrate (CAN) as a green catalyst . This method could potentially be adapted for the synthesis of “(Z)-3-(4-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one”.

科学的研究の応用

Synthesis and Biological Activity

- A study conducted by Nikalje et al. (2015) focused on the synthesis of thiazolidin-4-one derivatives under microwave irradiation. These compounds were evaluated for central nervous system depressant activity and anticonvulsant activity in mice. The derivatives demonstrated good CNS depressant activity and showed protection in seizure tests, without causing liver toxicity. A computational study including molecular docking was also performed to predict the binding modes of these compounds to receptors (Nikalje et al., 2015).

Anticancer and Antimicrobial Applications

- Research by Mansour et al. (2021) synthesized novel indoline-2,3-dione derivatives and evaluated the influence of gamma irradiation on their biological activities. The synthesized thiazolidin-4-one and thiadiazole derivatives demonstrated potential biological activity (Mansour et al., 2021).

- Trotsko et al. (2018) synthesized new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties. These compounds showed general antibacterial activity against Gram-positive bacterial strains, suggesting their potential as antimicrobial agents (Trotsko et al., 2018).

Anti-inflammatory and Analgesic Activities

- Khalifa et al. (2008) synthesized a variety of derivatives from the compound, focusing on their anti-inflammatory and analgesic activities. The compounds exhibited maximum anti-inflammatory activity against rat paw edema and inhibited writhing in albino mice, indicating their potential as anti-inflammatory and analgesic agents (Khalifa et al., 2008).

Novel Derivatives and Their Applications

- Singh et al. (2019) synthesized a series of N-substituted thiazolidines/thiazolidin-4-ones and evaluated their antiproliferative activities against cancer cell lines. They also conducted a 2D-QSAR investigation to validate the antiproliferative properties of these derivatives, finding some compounds with higher potency against colon cancer relative to the standard reference (Singh et al., 2019).

特性

IUPAC Name |

3-[3-(4-fluorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9FN2O2S2/c18-9-5-7-10(8-6-9)20-16(22)14(24-17(20)23)13-11-3-1-2-4-12(11)19-15(13)21/h1-8,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOVZKKUCMNJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2605656.png)

![methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate](/img/structure/B2605657.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605660.png)

![2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2605662.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2605663.png)

![(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2605664.png)